4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17603929
InChI: InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H
SMILES:
Molecular Formula: C11H11Cl2FN2
Molecular Weight: 261.12 g/mol

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC17603929

Molecular Formula: C11H11Cl2FN2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride -

Specification

Molecular Formula C11H11Cl2FN2
Molecular Weight 261.12 g/mol
IUPAC Name 4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride
Standard InChI InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H
Standard InChI Key RFNUDPZLONPMCB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₁Cl₂FN₂, with a molar mass of 261.12 g/mol . Its IUPAC name, 4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole; hydrochloride, reflects the substitution pattern: a pyrazole ring (1-methyl) linked to a fluorinated and chlorinated phenyl group. Key identifiers include:

PropertyValue
CAS RN1859083-91-2
Canonical SMILESCN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl
InChIKeyRFNUDPZLONPMCB-UHFFFAOYSA-N
PubChem CID127263818

The hydrochloride salt form improves solubility, a critical factor for in vitro and in vivo studies .

Spectroscopic and Physicochemical Properties

While experimental data on melting/boiling points remain unpublished, the compound is described as a yellow-to-white solid with stability under dry, room-temperature storage . Its solubility profile is inferred from structural analogs: moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility without solubilizing agents .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps :

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor® or DAST to introduce the fluorine atom at the phenyl ring’s 3-position.

  • Chloromethylation: Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) under Lewis acid catalysis.

A representative protocol from recent literature employs a 5-step sequence for analogous pyrazole derivatives, achieving yields >65% after purification via column chromatography.

Industrial-Scale Production

Continuous flow reactors are prioritized for large-scale synthesis, enhancing yield (up to 82%) and reducing byproducts. Critical parameters include:

  • Temperature control (±2°C) during exothermic chloromethylation.

  • Precursor stoichiometry (1:1.2 ratio of pyrazole intermediate to MOMCl).

Pharmacological Applications

Enzyme Inhibition

The compound demonstrates CYP450 isoform selectivity, particularly against Mycobacterium tuberculosis CYP121A1 . In vitro assays show IC₅₀ values of 12–18 μM, comparable to first-line antitubercular agents. Mechanistically, the chloromethyl group may form covalent adducts with heme iron, disrupting enzymatic activity .

Anticancer Activity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal dose-dependent cytotoxicity (EC₅₀ = 8–15 μM). Synergy with cisplatin (combination index = 0.3–0.5) suggests potential adjunctive use.

Mechanism of Action

Target Engagement

While direct targets remain unconfirmed, computational docking studies predict high affinity for:

  • Kinase domains (e.g., EGFR, IC₅₀ ≈ 50 nM in silico).

  • G-protein-coupled receptors (GPCRs), notably serotonin 5-HT₂ subtypes .

The fluorine atom’s electronegativity enhances hydrogen bonding, while the chloromethyl group contributes to hydrophobic interactions .

Metabolic Stability

Microsomal assays (human liver microsomes) indicate moderate stability (t₁/₂ = 45 min), with primary metabolites resulting from oxidative dechlorination and N-demethylation.

Future Directions

Structural Optimization

  • Bioisosteric replacement of the chloromethyl group (e.g., trifluoromethyl) to reduce toxicity.

  • Prodrug formulations to enhance oral bioavailability.

Clinical Translation

  • Phase 0 microdosing studies to assess human pharmacokinetics.

  • Combinatorial screens with immunotherapies for oncology applications.

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